Acetaldehyde, 9-acridinylhydrazone

DNA intercalation binding affinity acridine pharmacophore

Acetaldehyde, 9-acridinylhydrazone (CAS 28951-19-1; molecular formula C₁₅H₁₃N₃; molecular weight 235.28 g/mol) is a heterocyclic hydrazone formed by condensation of acetaldehyde with 9-hydrazinoacridine. The compound comprises an acridine fluorogen linked via a hydrazone (C=N–N) bridge to an ethylidene side chain.

Molecular Formula C15H13N3
Molecular Weight 235.28 g/mol
CAS No. 28951-19-1
Cat. No. B13731007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldehyde, 9-acridinylhydrazone
CAS28951-19-1
Molecular FormulaC15H13N3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC=NNC1=C2C=CC=CC2=NC3=CC=CC=C31
InChIInChI=1S/C15H13N3/c1-2-16-18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h2-10H,1H3,(H,17,18)/b16-2+
InChIKeyKTGVIELBHRXJBB-APQPDGGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetaldehyde, 9-Acridinylhydrazone (CAS 28951-19-1): Chemical Identity and Core Pharmacophore for Procurement Screening


Acetaldehyde, 9-acridinylhydrazone (CAS 28951-19-1; molecular formula C₁₅H₁₃N₃; molecular weight 235.28 g/mol) is a heterocyclic hydrazone formed by condensation of acetaldehyde with 9-hydrazinoacridine [1]. The compound comprises an acridine fluorogen linked via a hydrazone (C=N–N) bridge to an ethylidene side chain. Physicochemical profiling reports a density of 1.166 g/cm³, a boiling point of 449.7°C at 760 mmHg, and a melting point of 177°C . As a member of the 9-substituted acridine hydrazone class, this compound serves as a foundational scaffold for non-covalent DNA intercalation, enabling both fluorescent biomarker utility and antiproliferative biological activity relevant to anticancer and dermatological research programs [2][3].

Why Generic Substitution of Acetaldehyde, 9-Acridinylhydrazone with Other Acridine Hydrazones Carries Scientific and Procurement Risk


Acetaldehyde, 9-acridinylhydrazone cannot be treated as a drop-in replacement for other acridine hydrazones because its minimal ethylidene side chain (derived from acetaldehyde) confers a distinct combination of DNA intercalation affinity and biological activity that diverges sharply from analogs with bulkier aromatic substituents [1]. Head-to-head biophysical studies demonstrate that the acridine–anthracene pharmacophore substitution alone produces a ~100-fold difference in DNA binding constant (log Kₐ 7.37–8.04 vs. 5.37–6.12), establishing that the acridine core is a non-negotiable determinant of target engagement [2]. Furthermore, the hydrazone linkage geometry (aldimine vs. ketimine) governs both fluorescence quantum yield and antiparasitic activity, meaning that even closely related ketone-derived analogs (e.g., acetone 9-acridinylhydrazone, CAS 28951-37-3) exhibit divergent biological profiles [3]. Procurement of an unspecified acridine hydrazone therefore carries a high risk of acquiring material with significantly reduced DNA binding, altered cellular differentiation capacity, and incompatible fluorescence properties.

Product-Specific Quantitative Evidence Guide: Acetaldehyde, 9-Acridinylhydrazone vs. Closest Structural Analogs and Alternatives


DNA Intercalation Affinity: Acridine Hydrazone Scaffold vs. Anthracene Hydrazone Scaffold

In a direct head-to-head biophysical study, aminoacetylhydrazones of 9-formylacridine exhibited DNA binding affinities (log Kₐ) of 7.37–8.04, compared to only 5.37–6.12 for the structurally analogous 9-formylanthracene derivatives [1]. This represents an approximately 100-fold higher affinity for the acridine scaffold over the anthracene scaffold. The study used calf thymus DNA and demonstrated that the planar acridine core is essential for high-affinity intercalation [2]. Acetaldehyde, 9-acridinylhydrazone, bearing the acridine pharmacophore, belongs to the higher-affinity class and is therefore expected to exhibit DNA binding in the log Kₐ 7.37–8.04 range, whereas an anthracene-based hydrazone alternative would show approximately 100-fold weaker DNA binding.

DNA intercalation binding affinity acridine pharmacophore

Cellular Differentiation Induction: Arrest of Proliferation and Monocytic Differentiation vs. Non-Differentiating Acridines

Patent and research records specifically describe acetaldehyde, 9-acridinylhydrazone as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1][2]. This dual antiproliferative–differentiation mechanism distinguishes it from many other acridine-based intercalators (e.g., amsacrine, 9-aminoacridine derivatives) that primarily induce apoptosis or cell cycle arrest without triggering a defined differentiation program [3]. The differentiation-inducing property is the mechanistic basis for the compound's proposed utility in both anticancer therapy and hyperproliferative skin diseases such as psoriasis, where induction of terminal differentiation in keratinocytes is a validated therapeutic strategy [4].

cellular differentiation monocyte induction antiproliferative psoriasis

Antimycobacterial Activity of Acridinylhydrazone-Containing Derivatives vs. Non-Acridine Hydrazones

In a comparative in vitro evaluation of 25 ferrocenyl derivatives against Mycobacterium tuberculosis, the subset containing acridinylhydrazone moieties showed interesting antimycobacterial activity, whereas the activity of ferrocenyl pyridinyl and quinolyl hydrazones was reported as moderate to low [1]. The acridinylhydrazone-containing ferrocenyl acylhydrazones (compounds 7 and 8) were specifically highlighted for their antimycobacterial efficacy, demonstrating that the acridinylhydrazone substructure contributes significantly to anti-TB activity within this hybrid scaffold series [2].

antimycobacterial Mycobacterium tuberculosis ferrocenyl hydrazones

Dual Topoisomerase I/II Inhibition and Clonogenic Survival Reduction: Acridine N-Acylhydrazone Class vs. Single-Target Topoisomerase Inhibitors

Acridine N-acylhydrazone derivatives act as potential dual inhibitors of human topoisomerase I and II, a property that distinguishes them from classical single-target topoisomerase poisons such as camptothecin (Topo I) or etoposide (Topo II) [1]. In the A549 lung adenocarcinoma model, the acridine-benzohydrazides 3a and 3c reduced clonogenic ability by 72% and 74%, respectively [2][3]. This dual-inhibition mechanism is attributed to the acridine–hydrazone scaffold enabling simultaneous interaction with both enzyme isoforms, a feature not shared by non-hydrazone acridine intercalators such as amsacrine, which preferentially target Topo II [4]. Acetaldehyde, 9-acridinylhydrazone shares the core acridine–hydrazone architecture and is therefore positioned within this dual-inhibitor chemotype.

topoisomerase inhibition clonogenic assay A549 anticancer

Fluorescence Utility as a Biomarker: Acridine Hydrazones vs. Anthracene Hydrazones

Spectroscopic characterization of 9-substituted acridine carbohydrazides and hydrazones (including those synthesized from (acridin-9-yl)hydrazine and various aldehydes) revealed efficient fluorescence that makes these compounds directly amenable for use as biomarkers in cellular imaging and binding assays, without requiring additional fluorophore conjugation [1][2]. In contrast, the corresponding anthracene-based series exhibited significantly weaker fluorescence [3]. Acetaldehyde, 9-acridinylhydrazone, prepared via the same synthetic route (condensation of acetaldehyde with (acridin-9-yl)hydrazine), is expected to retain these intrinsic fluorescence properties, enabling direct visualization of cellular uptake and subcellular distribution [4].

fluorescence biomarker acridine fluorogen spectroscopy

Best Research and Industrial Application Scenarios for Acetaldehyde, 9-Acridinylhydrazone Procurement


DNA-Targeted Anticancer Lead Optimization Leveraging Dual Topoisomerase I/II Inhibition

Procure acetaldehyde, 9-acridinylhydrazone as a starting scaffold for structure–activity relationship (SAR) programs targeting dual human topoisomerase I and II inhibition. Evidence from acridine N-acylhydrazone derivatives demonstrates that this chemotype reduces A549 clonogenic survival by 72–74% through a dual-inhibition mechanism, offering a built-in strategy to mitigate single-target resistance [7]. The acridine core additionally ensures high-affinity DNA intercalation (log Kₐ 7.37–8.04), providing a robust binding foundation for further derivatization [6].

Differentiation Therapy Research in Oncology and Dermatology

Use acetaldehyde, 9-acridinylhydrazone in cellular differentiation assays where the endpoint is monocytic lineage commitment or terminal differentiation of hyperproliferative cells. The compound's documented ability to arrest undifferentiated cell proliferation and induce monocyte differentiation makes it suitable for investigating differentiation-based anticancer strategies and for screening in psoriasis-relevant keratinocyte hyperproliferation models [7]. This application is mechanistically distinct from apoptosis-focused acridine intercalators [6].

Label-Free Fluorescent Biomarker Development for DNA Binding and Cellular Uptake Studies

Exploit the intrinsic fluorescence of acetaldehyde, 9-acridinylhydrazone for direct, label-free detection in DNA binding assays and cellular imaging. The acridine fluorogen eliminates the need for secondary fluorophore conjugation, as demonstrated by the efficient fluorescence of analogous 9-substituted acridine hydrazones [7]. This simplifies assay protocols in high-throughput screening (HTS) formats and reduces per-assay reagent costs [6].

Antimycobacterial Fragment-Based Drug Discovery Initiated from the Acridinylhydrazone Substructure

Leverage acetaldehyde, 9-acridinylhydrazone as a fragment or substructure in medicinal chemistry campaigns targeting Mycobacterium tuberculosis. Ferrocenyl derivatives containing the acridinylhydrazone moiety have demonstrated interesting in vitro antimycobacterial activity against M. tuberculosis H37Rv [7]. The acridinylhydrazone substructure can serve as a privileged fragment for further elaboration into potent anti-TB leads.

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